Tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate
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Overview
Description
Tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a dihydroisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dihydroisoxazole ring: This can be achieved through a cycloaddition reaction between an appropriate nitrile oxide and an alkene.
Introduction of the bromophenyl group: This step often involves a bromination reaction using reagents such as N-bromosuccinimide (NBS).
Attachment of the tert-butyl carbamate group: This can be done through a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki coupling reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the dihydroisoxazole ring can interact with various enzymes and receptors. The tert-butyl carbamate group can undergo hydrolysis to release active compounds in biological systems.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-bromophenyl)carbamate: Similar structure but lacks the dihydroisoxazole ring.
Tert-butyl (4-chlorophenyl)carbamate: Similar structure with a chlorine atom instead of a bromine atom.
Tert-butyl (4-fluorophenyl)carbamate: Similar structure with a fluorine atom instead of a bromine atom.
Uniqueness
Tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is unique due to the presence of the dihydroisoxazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Biological Activity
Tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is a synthetic organic compound notable for its complex structure and potential biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H19BrN2O3
- Molecular Weight : 355.23 g/mol
- CAS Number : 1823499-38-2
The compound features a tert-butyl group attached to a carbamate moiety, alongside a 4-bromophenyl group and a dihydroisoxazole ring. The presence of the bromine atom is significant as it may enhance the compound's reactivity and interactions with biological targets .
Antimicrobial and Anticancer Properties
Compounds containing isoxazole rings have been studied for various biological activities, including:
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity through covalent bonding at active sites. This interaction can disrupt various biological pathways, leading to therapeutic outcomes.
- Binding Affinity Studies : Techniques such as surface plasmon resonance or isothermal titration calorimetry could be utilized to assess the binding affinity of this compound to target proteins or enzymes, providing insights into its potential applications in drug development.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related compounds have shown promising results:
- Isoxazole Derivatives : A study on isoxazole derivatives indicated that modifications in the phenyl group significantly influenced antimicrobial activity against Staphylococcus aureus and E. coli. Such findings suggest that the bromophenyl moiety in our compound may similarly enhance biological activity.
- Anticancer Activity : Research on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). These results highlight the potential for further exploration of this compound in cancer therapeutics.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-(4-Bromophenyl)-4,5-dihydroisoxazole | Similar isoxazole ring | Lacks the tert-butyl carbamate functionality |
Tert-butyl carbamate | Simple carbamate structure | Does not contain the isoxazole or bromophenyl moieties |
3-(Phenyl)-4,5-dihydroisoxazole | Similar dihydroisoxazole core | Lacks bromination and tert-butyl group |
The unique combination of a bulky tert-butyl group and a halogenated aromatic system in this compound enhances its lipophilicity and potential biological activity compared to simpler analogs.
Properties
IUPAC Name |
tert-butyl N-[[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-15(2,3)20-14(19)17-9-12-8-13(18-21-12)10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFCFNPSIBTINS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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